

The Discovery and Synthesis of Anticancer Agent 61: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Anticancer agent 61	
Cat. No.:	B12407225	Get Quote

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This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of a promising new orally active carbazole sulfonamide, designated as **Anticancer Agent 61** (also referred to as compound 3v). This agent has demonstrated significant antiproliferative and in vivo antitumor activities, marking it as a compound of interest for further oncological drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Executive Summary

Anticancer Agent 61 is a novel, orally active carbazole sulfonamide derivative that has shown potent anticancer properties. In preclinical studies, it has exhibited significant antiproliferative activity against a range of human cancer cell lines and has demonstrated effective tumor growth inhibition in xenograft models. Its mechanism of action is believed to involve the disruption of microtubule dynamics, a critical process in cell division. This whitepaper will detail the available quantitative data, experimental methodologies, and the putative signaling pathway associated with this compound.

Discovery and Rationale

Carbazole and its derivatives have long been recognized for their diverse biological activities, including antitumor properties.[1][2] The core structure of **Anticancer Agent 61**, a carbazole sulfonamide, was developed as part of a structure-activity relationship (SAR) study aimed at



identifying novel anticancer agents with improved efficacy and drug-like properties.[3][4] The design rationale focused on synthesizing N-substituted carbazole sulfonamide derivatives to enhance their therapeutic potential.[3]

Quantitative Biological Data

The anticancer activity of **Anticancer Agent 61** has been quantified through both in vitro and in vivo studies. The available data is summarized below for clear comparison.

In Vitro Antiproliferative Activity

Anticancer Agent 61 has demonstrated potent cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Cell Line	Cancer Type	IC50 (μM)
HepG2	Hepatocellular Carcinoma	1.12[5]
Bel-7402	Hepatocellular Carcinoma	1.97[5]
MCF-7	Breast Cancer	1.08[5]
Table 1: In Vitro Antiproliferative Activity of Anticancer Agent 61		

In Vivo Antitumor Efficacy

The in vivo efficacy of **Anticancer Agent 61** was evaluated in a human HepG2 xenograft mouse model. The results of this study are summarized in Table 2.

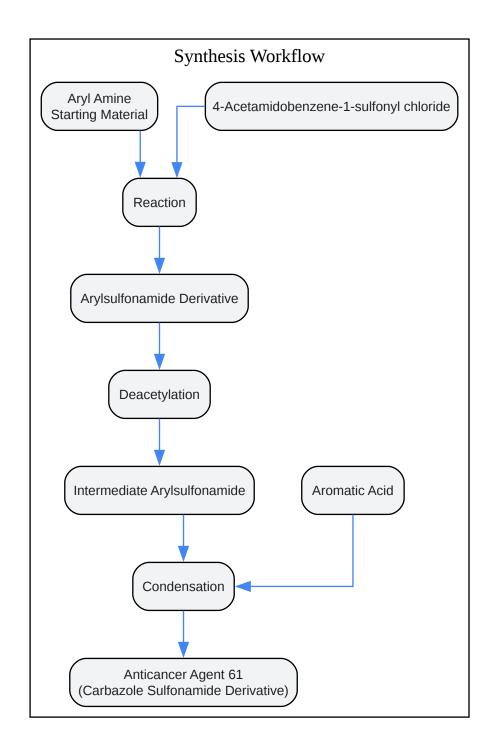


Animal Model	Tumor Type	Dosage	Tumor Growth Inhibition (%)	Comparator
Human HepG2 Xenograft Mouse	Hepatocellular Carcinoma	50 mg/kg	54.5[1][3][4]	Comparable to CA-4P[1][3][4]
Table 2: In Vivo Antitumor				
Efficacy of Anticancer Agent				
61				

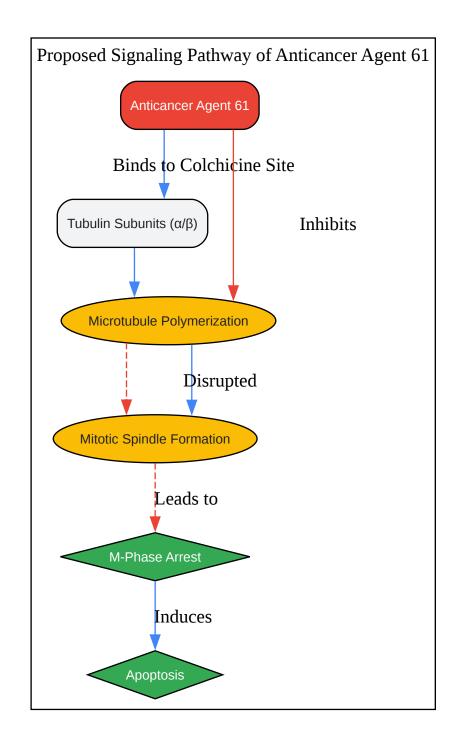
Synthesis of Anticancer Agent 61

While the specific, detailed synthetic protocol for **Anticancer Agent 61** (compound 3v) is proprietary to the discovering entity, a general synthetic workflow for carbazole sulfonamide derivatives has been described.[3] The synthesis likely involves a multi-step process, as depicted in the workflow diagram below. A hypervalent iodine(III) mediated approach may also be applicable for the formation of the N-substituted carbazole core.











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